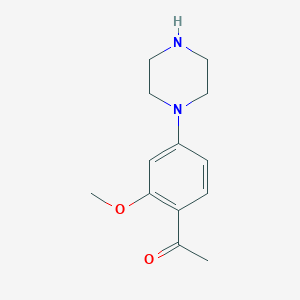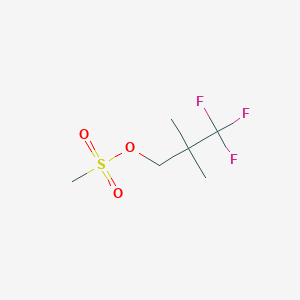
Octane-1-sulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides. These compounds are characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NH-NH2). This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octane-1-sulfonohydrazide typically involves the reaction of octane-1-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
C8H17SO2Cl+NH2NH2→C8H17SO2NHNH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides
Substitution: Various substituted sulfonohydrazides
Wissenschaftliche Forschungsanwendungen
Octane-1-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazones and other derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Industry: It is used in the production of surfactants and detergents due to its excellent coupling properties.
Wirkmechanismus
The mechanism of action of octane-1-sulfonohydrazide involves its interaction with various molecular targets. In biological systems, it acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of sulfonamide drugs, which inhibit bacterial growth by blocking folic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Octane-1-sulfonohydrazide can be compared with other sulfonohydrazide derivatives, such as:
Benzene-1-sulfonohydrazide: Known for its antibacterial properties.
Indole-based sulfonohydrazides: Studied for their anticancer activity.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties, making it suitable for applications in surfactants and detergents.
Similar Compounds
- Benzene-1-sulfonohydrazide
- Indole-based sulfonohydrazides
- Acetohydrazide derivatives
Eigenschaften
Molekularformel |
C8H20N2O2S |
|---|---|
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
octane-1-sulfonohydrazide |
InChI |
InChI=1S/C8H20N2O2S/c1-2-3-4-5-6-7-8-13(11,12)10-9/h10H,2-9H2,1H3 |
InChI-Schlüssel |
CNXXUGXCLRRGMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)

![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)



![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)
![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)

![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)




